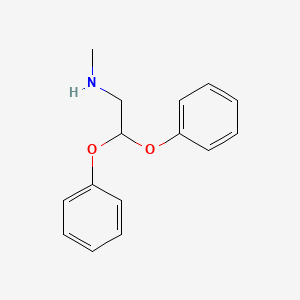
Medifoxamine N-desmethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Medifoxamine N-desmethyl: is an organic compound characterized by the presence of a methyl group attached to a nitrogen atom, along with two phenoxy groups attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Medifoxamine N-desmethyl typically involves the reaction of 2,2-diphenoxyethanamine with a methylating agent such as methyl iodide or dimethyl sulfate. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the methylation process. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile for several hours to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product might involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Medifoxamine N-desmethyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, where nucleophiles like halides or amines replace the phenoxy groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products:
Oxidation: this compound N-oxide.
Reduction: this compound reduced amine.
Substitution: N-methyl-2,2-dihalogenated ethanamine.
Scientific Research Applications
Chemistry: Medifoxamine N-desmethyl is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound may be used to study the interactions of amine-containing molecules with biological systems. It can serve as a model compound to investigate the behavior of similar amines in biological environments.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored for its activity as a ligand for specific receptors or enzymes, contributing to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Medifoxamine N-desmethyl involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The phenoxy groups may contribute to the compound’s binding affinity and specificity by interacting with hydrophobic regions of the target.
Comparison with Similar Compounds
N-methyl-2,2-diphenylethanamine: Similar structure but with phenyl groups instead of phenoxy groups.
N-methyl-2,2-diphenoxypropylamine: Similar structure with an additional methyl group on the ethanamine backbone.
N-methyl-2,2-diphenoxybutylamine: Similar structure with a longer carbon chain.
Uniqueness: Medifoxamine N-desmethyl is unique due to the presence of phenoxy groups, which can significantly influence its chemical reactivity and biological activity. The phenoxy groups provide additional sites for interaction with other molecules, enhancing the compound’s versatility in various applications.
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.3 g/mol |
IUPAC Name |
N-methyl-2,2-diphenoxyethanamine |
InChI |
InChI=1S/C15H17NO2/c1-16-12-15(17-13-8-4-2-5-9-13)18-14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3 |
InChI Key |
ZWIHFGNGXRCIIL-UHFFFAOYSA-N |
SMILES |
CNCC(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CNCC(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















